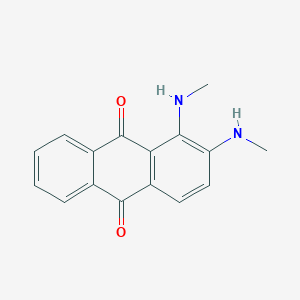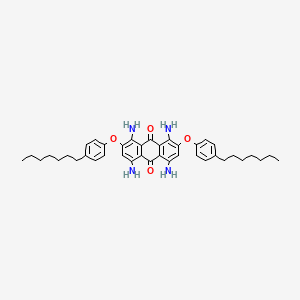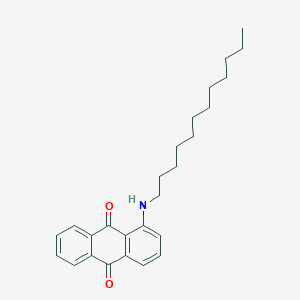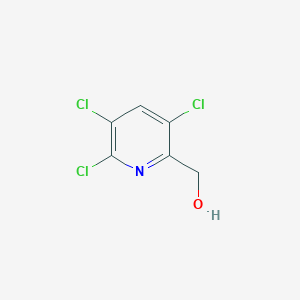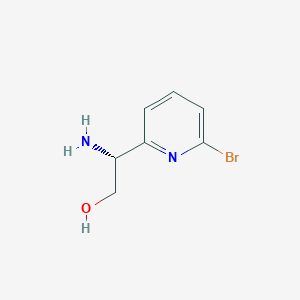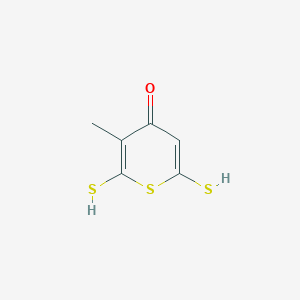
3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimercapto-3-methyl-4H-thiopyran-4-one is an organosulfur compound with the molecular formula C6H6OS3 It is characterized by the presence of two mercapto groups (-SH) and a methyl group attached to a thiopyran ring
Vorbereitungsmethoden
The synthesis of 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one typically involves the reaction of appropriate thiol precursors with a suitable thiopyran derivative. The reaction conditions often include the use of a base to facilitate the formation of the mercapto groups. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Analyse Chemischer Reaktionen
2,6-Dimercapto-3-methyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
2,6-Dimercapto-3-methyl-4H-thiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s thiol groups make it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: Used in the production of materials with specific sulfur-containing functionalities
Wirkmechanismus
The mechanism of action of 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one involves its ability to donate or accept electrons through its thiol groups. This property allows it to participate in redox reactions and interact with various molecular targets, including enzymes and proteins involved in redox regulation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one include other thiopyran derivatives and organosulfur compounds such as:
2,6-Dimercapto-4H-thiopyran-4-one: Lacks the methyl group, affecting its reactivity and applications.
3-Methyl-4H-thiopyran-4-one: Lacks the mercapto groups, limiting its use in redox chemistry. The presence of both mercapto and methyl groups in 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one makes it unique and versatile for various applications
Eigenschaften
CAS-Nummer |
1738-11-0 |
|---|---|
Molekularformel |
C6H6OS3 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
3-methyl-2,6-bis(sulfanyl)thiopyran-4-one |
InChI |
InChI=1S/C6H6OS3/c1-3-4(7)2-5(8)10-6(3)9/h2,8-9H,1H3 |
InChI-Schlüssel |
IUEZLKSFWLRWHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=CC1=O)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


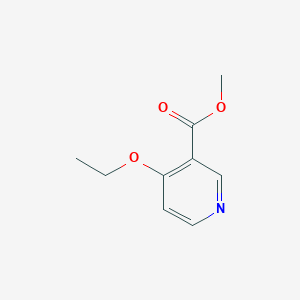
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
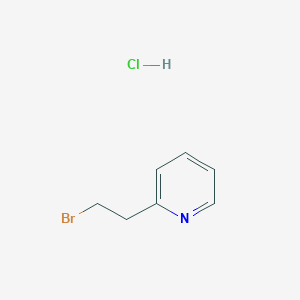

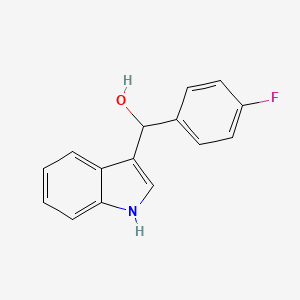
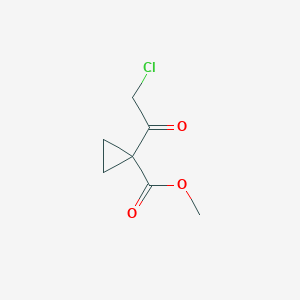

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
